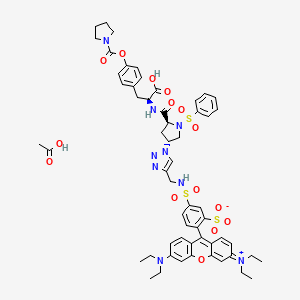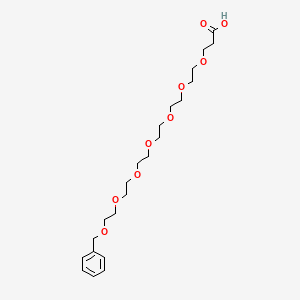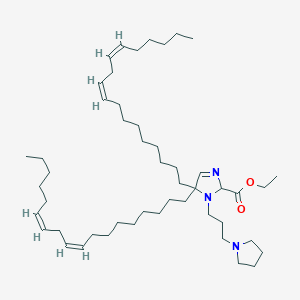
R-BC154 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-BC154 acetate is a selective fluorescent antagonist of the α9β1 integrin. This compound acts as a high-affinity, activation-dependent integrin probe, which is particularly useful for investigating the binding activity of α9β1 and α4β1 integrins .
Métodos De Preparación
The synthesis of R-BC154 acetate involves a series of steps, including the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is based on a series of N-phenylsulfonyl proline dipeptides . The industrial production methods for this compound are not widely documented, but the laboratory synthesis involves precise reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
R-BC154 acetate undergoes various chemical reactions, primarily involving its interaction with integrins. The compound has shown high affinity for α9β1 integrin (K_i = 12.7 nM) and α4β1 integrin (K_i = 38.0 nM) under Ca2+/Mg2+ conditions in human glioblastoma LN18 cell lines . The major products formed from these reactions are typically the integrin-bound complexes, which are crucial for studying integrin binding activity.
Aplicaciones Científicas De Investigación
R-BC154 acetate has several scientific research applications:
Chemistry: It serves as a high-affinity fluorescent probe for studying integrin interactions.
Biology: The compound is used to investigate the binding activity of α9β1 and α4β1 integrins in various cell lines.
Mecanismo De Acción
R-BC154 acetate exerts its effects by selectively binding to α9β1 and α4β1 integrins. This binding is highly dependent on integrin activation, making it a useful probe for investigating integrin expression and activation on defined cell phenotypes in vivo . The molecular targets of this compound are the α9β1 and α4β1 integrins, which play significant roles in cell adhesion and signaling pathways.
Comparación Con Compuestos Similares
R-BC154 acetate is unique due to its high affinity and selectivity for α9β1 and α4β1 integrins. Similar compounds include:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656 These compounds also target integrins but may differ in their specificity, affinity, and applications .
Propiedades
Fórmula molecular |
C57H65N9O15S3 |
|---|---|
Peso molecular |
1212.4 g/mol |
Nombre IUPAC |
acetic acid;5-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylsulfamoyl]-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C55H61N9O13S3.C2H4O2/c1-5-60(6-2)38-18-23-44-49(30-38)77-50-31-39(61(7-3)8-4)19-24-45(50)52(44)46-25-22-43(32-51(46)80(73,74)75)78(69,70)56-33-37-34-63(59-58-37)40-29-48(64(35-40)79(71,72)42-14-10-9-11-15-42)53(65)57-47(54(66)67)28-36-16-20-41(21-17-36)76-55(68)62-26-12-13-27-62;1-2(3)4/h9-11,14-25,30-32,34,40,47-48,56H,5-8,12-13,26-29,33,35H2,1-4H3,(H2-,57,65,66,67,73,74,75);1H3,(H,3,4)/t40-,47+,48+;/m1./s1 |
Clave InChI |
HZQNIDGYMDDNNP-MOVBADFXSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)[C@@H]6C[C@H](N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCC5=CN(N=N5)C6CC(N(C6)S(=O)(=O)C7=CC=CC=C7)C(=O)NC(CC8=CC=C(C=C8)OC(=O)N9CCCC9)C(=O)O)S(=O)(=O)[O-].CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]urea](/img/structure/B11934120.png)
![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)
![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
![(15R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one](/img/structure/B11934150.png)
![4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)

![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)
![4-(3,4,5-Trimethoxyphenyl)-1,4-dihydrobenzo[h][3,1]benzoxazin-2-one](/img/structure/B11934191.png)
![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)
